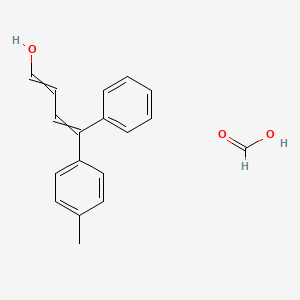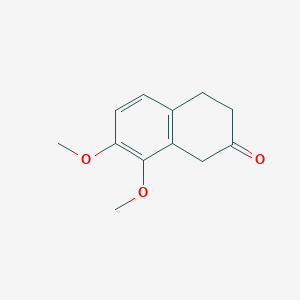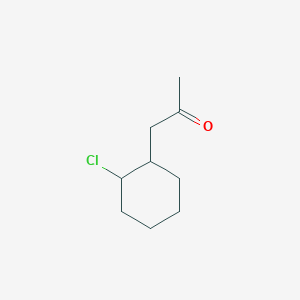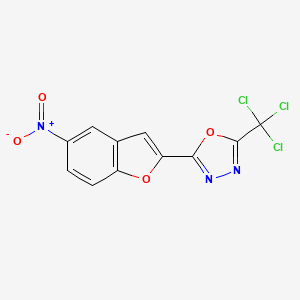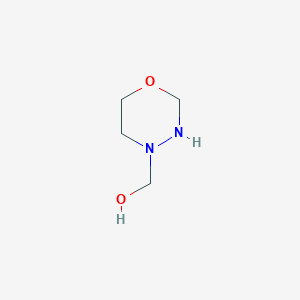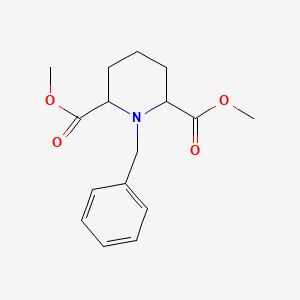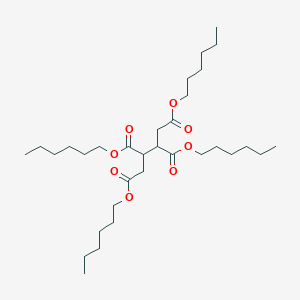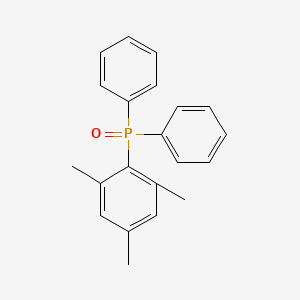![molecular formula C15H26O B14357430 1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol CAS No. 92046-47-4](/img/structure/B14357430.png)
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique bicyclic structure. The compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a cyclohexanol moiety attached to a bicyclo[2.2.1]heptane ring system, which is further substituted with an ethyl group.
Preparation Methods
The synthesis of 1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an ethyl-substituted dienophile to form the bicyclic structure. The resulting product is then subjected to reduction and hydroxylation to introduce the hydroxyl group at the desired position. Industrial production methods may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then undergo further substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and acidic or basic catalysts. Major products formed from these reactions include ketones, aldehydes, halogenated derivatives, and esters.
Scientific Research Applications
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound may also interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Norborneol: A bicyclic alcohol with a similar structure but lacking the ethyl substitution.
Camphor: A bicyclic ketone with a similar ring system but different functional groups.
2-Norbornanol: Another bicyclic alcohol with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bicyclic ring system and a cyclohexanol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
92046-47-4 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-(5-ethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-2-11-8-13-9-12(11)10-14(13)15(16)6-4-3-5-7-15/h11-14,16H,2-10H2,1H3 |
InChI Key |
KFHNMGZRTMQHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2CC1CC2C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)

